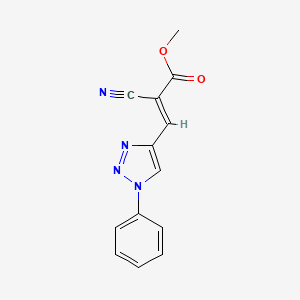

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-19-13(18)10(8-14)7-11-9-17(16-15-11)12-5-3-2-4-6-12/h2-7,9H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKMISLBCVTNGB-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CN(N=N1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CN(N=N1)C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate typically involves the reaction of methyl cyanoacetate with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of the triazole derivative reacts with the active methylene group of methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals, adhesives, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share key structural motifs with the target molecule:

Key Observations :

Triazole vs. Pyrazole vs. Aromatic Substituents: The triazole ring in the target compound offers two nitrogen atoms for hydrogen bonding, compared to the one nitrogen in the pyrazole analog . The 4-methylphenyl group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate lacks heteroatoms, reducing polar interactions but enhancing lipophilicity .

Ester Group Variations :

- Methyl esters (target compound and pyrazole analog) are more hydrolytically stable than ethyl esters under physiological conditions, impacting bioavailability .

Electrophilic Cyano Group: Present in both the target compound and the ethyl derivative, this group facilitates nucleophilic additions, making these compounds reactive intermediates in synthesis .

Crystallographic and Hydrogen-Bonding Analysis

- Software like SHELXL and ORTEP-3 (used in related studies) enable precise determination of bond lengths and angles .

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate: The Acta Crystallographica report confirms a twisted conformation between the aromatic ring and ester group, with C–H···O hydrogen bonds stabilizing the crystal structure .

- Hydrogen Bonding Patterns: Triazoles often form R₂²(8) graph sets (Etter’s notation), whereas pyrazoles may adopt R₂¹(6) motifs, affecting packing efficiency and solubility .

Biological Activity

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyano group and a triazole ring , which contribute to its unique chemical properties. The synthesis typically involves a Knoevenagel condensation reaction between methyl cyanoacetate and 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde under basic conditions, often using solvents like ethanol or methanol at controlled temperatures.

The biological activity of this compound is believed to arise from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines, attributed to its ability to interfere with cellular signaling pathways critical for tumor growth. Further research is needed to elucidate the specific mechanisms involved.

Other Biological Activities

The compound has also been investigated for potential antioxidant and anti-inflammatory activities. These properties may enhance its therapeutic profile, making it a candidate for treating various diseases linked to oxidative stress and inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl (Z)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate | Z-isomer configuration | Similar antimicrobial properties |

| Methyl (E)-2-(benzenesulfonyl)-3-(1-phenyltriazol-4-yl)prop-2-enoate | Contains sulfonyl group | Potentially enhanced anticancer effects |

The E-isomer configuration of Methyl (E)-2-cyano is crucial as it influences the compound's interaction with biological targets, potentially leading to different pharmacological effects compared to its Z-isomer counterpart.

Case Studies

In a recent case study involving the application of this compound in cancer research:

- Study Design : Researchers treated various cancer cell lines with different concentrations of the compound.

- Results : Significant reductions in cell viability were observed at higher concentrations, with an increase in apoptotic markers.

- : The findings suggest that the compound could be further developed as an anticancer agent, warranting more extensive preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.